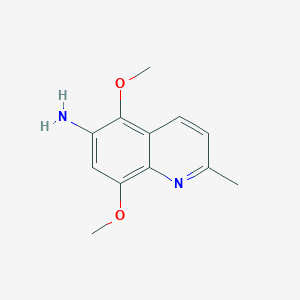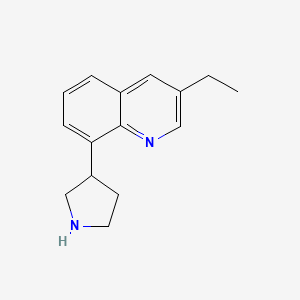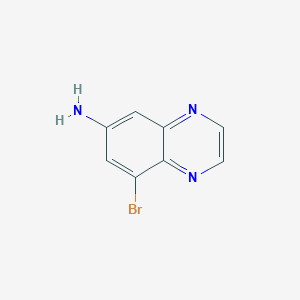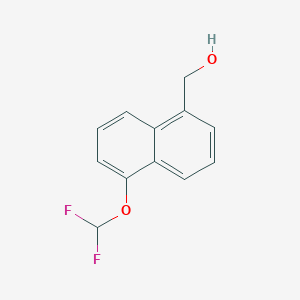
5,8-Dimethoxy-2-methylquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2-methylquinolin-6-amine is a chemical compound with the molecular formula C12H14N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a methyl group at position 2, and an amine group at position 6 on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methylquinolin-6-amine typically involves the construction of the quinoline ring followed by functionalization at specific positions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another approach is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry protocols are also explored to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-2-methylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl quinoline derivatives.
Applications De Recherche Scientifique
5,8-Dimethoxy-2-methylquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in pathogens. The compound can also interfere with cellular respiration and energy production pathways, leading to the death of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with diverse biological activities.
Methylaminoquinolines: Compounds with similar functional groups and biological activities.
Uniqueness
5,8-Dimethoxy-2-methylquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 8 enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5,8-dimethoxy-2-methylquinolin-6-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-8-11(14-7)10(15-2)6-9(13)12(8)16-3/h4-6H,13H2,1-3H3 |
Clé InChI |
PSVCXXSXEFEIDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C(=C2C=C1)OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-](/img/structure/B11883467.png)








![3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11883528.png)

![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)
